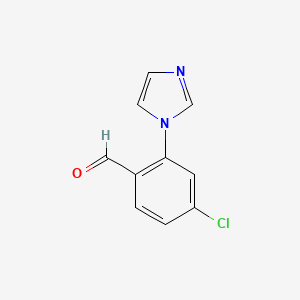

4-Chloro-2-imidazol-1-ylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-imidazol-1-ylbenzaldehyde (CIB) is a chemical compound with the molecular formula C9H6ClN3O. It is a white to yellow crystalline powder that is used in various scientific research applications. CIB is known for its unique chemical properties, which make it an ideal candidate for use in laboratory experiments.

Scientific Research Applications

Phosphodiesterase Inhibition and Antimicrobial Activities

4-Chloro-2-imidazol-1-ylbenzaldehyde has been used in the synthesis of novel series of compounds evaluated for phosphodiesterase (PDE) inhibition and antimicrobial activities. These compounds have demonstrated marked activities in both PDE inhibition and anti-bacterial and anti-fungal bioassays (Bukhari et al., 2013).

Synthesis of Biologically Active Compounds

This chemical is an important precursor in the synthesis of biologically active compounds. A novel and efficient method for synthesizing 4(5)-Chloro-imidazole-5(4)-carboxaldehyde derivatives, which are crucial in the preparation of biologically active compounds, has been developed (Davood et al., 2008).

New Synthesis Method

A new method for synthesizing 4-(imidazol-1-yl)benzaldehyde with high yield has been reported. This involves the reaction of sodium imidazolate with 4-fluorobenzaldehyde (Liu Bo, 2009).

Role in Antihypertensive Treatment

This compound derivatives play a significant role in the treatment of hypertension, acting as potential I1 imidazoline receptor agonists. These compounds have been studied for their molecular structure, electronic energies, and potential biological activity against hypertension (Aayisha et al., 2019).

Derivatization Reagents for Aldehydes

Derivatives of this compound have been used as derivatization reagents for aliphatic aldehydes, facilitating their analysis by high-performance liquid chromatography-tandem mass spectrometry (Sun et al., 2014).

Corrosion Inhibition

This compound, along with other imidazole derivatives, has been applied for the corrosion inhibition of carbon steel in acidic medium. It has been shown to have significant anticorrosion efficiency (Costa et al., 2021).

Safety and Hazards

Properties

IUPAC Name |

4-chloro-2-imidazol-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-2-1-8(6-14)10(5-9)13-4-3-12-7-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSRZOPNFBBJPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=CN=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Ar,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2485837.png)

![(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2485845.png)

![2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2485848.png)

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2485850.png)

![4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2485852.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide](/img/structure/B2485857.png)

![3-Isopropyl-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2485860.png)